Sel de Fast Red KL

Vue d'ensemble

Description

Applications De Recherche Scientifique

Fast Red KL Salt has a wide range of applications in scientific research:

Histological Staining: Used to stain proteins and nucleic acids in tissue samples, aiding in the visualization of cellular structures under a microscope.

Immunohistochemistry: Employed as a chromogenic substrate in enzyme-linked immunosorbent assays (ELISA) and other immunohistochemical techniques to detect specific antigens.

Nanoparticle Synthesis: Utilized in the synthesis of nanoparticles, where it acts as a stabilizing agent.

Fluorescent Probes: Used as a fluorescent probe for imaging applications in biological research.

Chromatography: Serves as a chromogenic agent in thin-layer chromatography (TLC) for separating and identifying compounds based on their polarity.

Mécanisme D'action

- Target of Action The role of estradiol is crucial in various physiological processes, including reproductive health, bone density regulation, and cardiovascular function .

- Mode of Action This interaction leads to the formation of a colored complex, which serves as the basis for a colorimetric assay used to detect and quantify estradiol in biological samples .

Biochemical Pathways

Pharmacokinetics

Analyse Biochimique

Biochemical Properties

Fast Red KL Salt plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the formation of covalent bonds, which allows Fast Red KL Salt to attach to these biomolecules and impart its color. This property is particularly useful in histological staining, where it helps visualize proteins and nucleic acids .

Molecular Mechanism

At the molecular level, Fast Red KL Salt exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The dye can bind to proteins and nucleic acids, allowing them to be visualized under a microscope. It can also interact with enzymes, potentially inhibiting or activating them, which can have downstream effects on gene expression .

Dosage Effects in Animal Models

The effects of Fast Red KL Salt can vary with different dosages in animal models. Studies have shown that at low doses, Fast Red KL Salt can effectively stain proteins and nucleic acids without causing significant harm to the animal. At high doses, it can have toxic or adverse effects .

Transport and Distribution

Fast Red KL Salt is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It can interact with various transporters or binding proteins, which can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Fast Red KL Salt is primarily in the cytoplasm, where it can interact with proteins and nucleic acids. It can also be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Fast Red KL Salt is synthesized through a diazotization reaction. The process involves the reaction of 2-amino-5-methoxybenzoic acid with nitrous acid to form the diazonium salt. The reaction is typically carried out in an acidic medium at low temperatures to stabilize the diazonium ion. The resulting diazonium salt is then combined with zinc chloride to form the final product .

Industrial Production Methods: In industrial settings, the production of Fast Red KL Salt follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reactant concentrations to achieve consistent product quality .

Analyse Des Réactions Chimiques

Types of Reactions: Fast Red KL Salt primarily undergoes diazonium coupling reactions. These reactions involve the interaction of the diazonium group with various nucleophiles, leading to the formation of azo compounds. The diazonium group is highly reactive and can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

Nucleophiles: Phenols, amines, and other aromatic compounds.

Conditions: Acidic or neutral pH, low temperatures to stabilize the diazonium ion.

Comparaison Avec Des Composés Similaires

Fast Red KL Salt is part of a family of diazonium salts used in various staining and imaging applications. Similar compounds include:

Fast Red TR Salt: Another diazonium salt used in histological staining and immunohistochemistry. It has a similar mechanism of action but may differ in its binding affinity and color intensity.

Fast Blue B Salt: Used in similar applications but produces a blue color instead of red. It is often used in combination with other dyes for multiplex staining.

Fast Black K Salt: Produces a black color and is used in applications requiring high contrast staining.

Uniqueness: Fast Red KL Salt is unique due to its specific binding properties and the intense red color it produces. Its ability to form stable complexes with proteins and nucleic acids makes it particularly useful in histological and immunohistochemical applications .

Activité Biologique

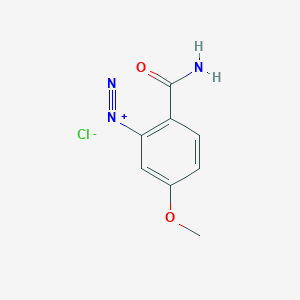

Fast Red KL Salt, chemically known as 2-carbamoyl-5-methoxybenzenediazonium chloride, is a diazonium salt with significant biological activity. This compound is primarily recognized for its vibrant red color and its utility in various biochemical applications, including histology and enzyme assays. This article explores the biological activity of Fast Red KL Salt, highlighting its interactions with biomolecules, potential health implications, and applications in research.

- Molecular Formula : C₈H₈ClN₃O₂

- Molecular Weight : 213.62 g/mol

- Solubility : Soluble in polar solvents such as water and methanol

Biological Activity

Fast Red KL Salt exhibits a range of biological activities, particularly in its interaction with proteins and enzymes. Its role as a chromogenic agent enables it to participate in various biochemical assays.

Interaction with Biomolecules

- Enzyme Assays : Fast Red KL Salt is utilized in colorimetric assays to detect enzyme activity. It can react with specific enzymes to produce a measurable color change, facilitating the quantification of enzyme concentrations.

- Hormonal Assays : This compound has shown unique interactions with estrogens, making it valuable in research related to hormonal assays.

- Carcinogenic Potential : Studies indicate that Fast Red KL Salt may exhibit carcinogenic properties when interacting with certain tissues, necessitating caution during handling and application .

Research Findings

Recent studies have investigated the biological activities of Fast Red KL Salt, revealing important insights into its applications and safety:

- Case Study 1 : A study focused on the interaction of Fast Red KL Salt with various biomolecules demonstrated its effectiveness as a chromogenic agent in detecting specific proteins involved in metabolic pathways .

- Case Study 2 : Research highlighted the compound's potential carcinogenic effects through metabolic activation in specific cell types, underscoring the need for careful utilization in laboratory settings .

Comparative Analysis with Similar Compounds

Fast Red KL Salt shares characteristics with other diazonium salts and chromogenic agents. The following table compares Fast Red KL Salt with similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Fast Red TR Salt | C₁₄H₁₂ClN₃O₂ | Primarily used as a dye in histology |

| 4-Aminoazobenzene | C₁₂H₁₃N₃O | Known for its use in azo dye production |

| Benzidine | C₁₂H₁₂N₂ | Historically used in dyes; recognized carcinogen |

Applications

Fast Red KL Salt is utilized across various fields due to its unique properties:

- Histology : As a staining agent for tissue samples.

- Biochemistry : In enzyme assays for measuring enzyme activity.

- Research : For studying protein interactions and metabolic pathways.

Propriétés

IUPAC Name |

2-carbamoyl-5-methoxybenzenediazonium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2.ClH/c1-13-5-2-3-6(8(9)12)7(4-5)11-10;/h2-4H,1H3,(H-,9,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTBOYZVJIBCPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)N)[N+]#N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40597186 | |

| Record name | 2-Carbamoyl-5-methoxybenzene-1-diazonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86780-25-8 | |

| Record name | 2-Carbamoyl-5-methoxybenzene-1-diazonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.